2-phenylpyrimidine-5-carbonyl Chloride
Description
Properties
IUPAC Name |
2-phenylpyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPJRINUUKTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442766 | |
| Record name | 2-phenylpyrimidine-5-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122774-00-9 | |
| Record name | 2-phenylpyrimidine-5-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylpyrimidine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. Thionyl chloride is favored due to its dual role as a solvent and reagent, generating gaseous byproducts (SO₂ and HCl) that drive the reaction to completion. A typical procedure involves refluxing the carboxylic acid in excess SOCl₂ (2–3 equiv) at 70–80°C for 4–6 hours under anhydrous conditions. Catalytic dimethylformamide (DMF, 0.1–1.0 mol%) may accelerate the reaction by activating the carbonyl group.
Example Protocol
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Combine 2-phenylpyrimidine-5-carboxylic acid (10 mmol) with SOCl₂ (25 mmol) in dry dichloromethane (DCM).
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Add DMF (0.5 mol%) and reflux at 70°C for 5 hours.
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Remove excess SOCl₂ and DCM via rotary evaporation.
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Purify the crude product by recrystallization from hexane or toluene.
Yield and Purity
Reported yields for this method range from 85–92%, with purity exceeding 97% after recrystallization. The use of molecular sieves (3 Å) during reflux minimizes moisture-induced side reactions, enhancing reproducibility.
Multi-Step Synthesis from Pyrimidine Precursors
For scenarios where the carboxylic acid precursor is unavailable, this compound can be synthesized via intermediate pyrimidine derivatives. This approach often involves constructing the pyrimidine ring followed by functional group transformations.
Pyrimidine Ring Formation
The Hantzsch pyrimidine synthesis and its variants are widely employed. For example, 2-phenylpyrimidine-5-carboxylic acid can be synthesized by cyclizing β-keto esters with amidines. A patent by CN110642788A demonstrates the utility of 2-bromomalonaldehyde and phenyl-substituted amidines in a one-pot reaction to form 5-bromo-2-phenylpyrimidine, which is subsequently oxidized to the carboxylic acid.
Key Steps
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Cyclization : React 2-bromomalonaldehyde (15 g, 0.1 mol) with benzamidine hydrochloride (15.6 g, 0.1 mol) in glacial acetic acid at 80–100°C for 8 hours to yield 5-bromo-2-phenylpyrimidine (33% yield).
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Oxidation : Treat the bromopyrimidine with potassium permanganate (KMnO₄) in acidic conditions to oxidize the methyl group to a carboxylic acid.
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Chlorination : Apply the direct chlorination method (Section 1) to convert the acid to the acyl chloride.
Challenges and Optimizations
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Oxidation Selectivity : Over-oxidation to CO₂ is mitigated by using controlled temperatures (50–60°C) and stoichiometric KMnO₄.
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Purification : Liquid-liquid extraction with 5% NaOH and DCM removes acidic byproducts, as detailed in.
Alternative Chlorination Strategies
Use of Phosphorus Pentachloride
Phosphorus pentachloride (PCl₅) offers a non-polar alternative to SOCl₂, suitable for acid-sensitive substrates. A mixture of PCl₅ (1.2 equiv) and the carboxylic acid in refluxing benzene (80°C, 3 hours) achieves 78–84% yield. However, this method requires rigorous drying and generates toxic PCl₃ byproducts.
Oxalyl Chloride with Catalytic DMF
Oxalyl chloride [(COCl)₂] paired with DMF (cat.) in tetrahydrofuran (THF) at 25°C provides a mild, room-temperature option. This method is ideal for thermally labile compounds, yielding 88–90% product with minimal side reactions.
Comparative Analysis of Methods
| Method | Chlorinating Agent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Chlorination | SOCl₂ | 70–80°C | 4–6 | 85–92 | >97 |
| Multi-Step Synthesis | SOCl₂ | 80–100°C | 12–24 | 30–40 | 90–95 |
| PCl₅ Method | PCl₅ | 80°C | 3 | 78–84 | 95 |
| Oxalyl Chloride Method | (COCl)₂ | 25°C | 2 | 88–90 | 98 |
Key Observations
-
Direct Chlorination maximizes yield and simplicity but requires anhydrous conditions.
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Multi-Step Synthesis is less efficient but critical when starting materials are scarce.
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Oxalyl Chloride offers the best balance of mild conditions and high purity.
Chemical Reactions Analysis
2-Phenylpyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives under specific conditions.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate:
2-Phenylpyrimidine-5-carbonyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its reactive carbonyl chloride group allows for various nucleophilic substitutions, leading to the formation of amides, esters, and other derivatives that exhibit biological activity.
Biological Activities:
Research indicates that derivatives of this compound can possess notable pharmacological properties, including:
- Anti-inflammatory: Compounds derived from this compound have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs .
- Antiviral and Antibacterial: The compound has been investigated for its ability to combat viral infections and bacterial growth, making it a candidate for developing new therapeutic agents.
Materials Science
Advanced Materials Development:
In materials science, this compound is employed in the synthesis of advanced materials such as polymers and coatings. Its reactivity facilitates the incorporation of functional groups that enhance the properties of these materials, including thermal stability and mechanical strength.
Case Study:
A study demonstrated the use of this compound in creating polymeric materials with improved adhesion properties, which are essential for applications in coatings and adhesives.
Catalysis
Catalyst Precursor:
The compound serves as a catalyst or catalyst precursor in various chemical reactions. Its ability to enhance reaction rates and selectivity is particularly valuable in synthetic organic chemistry.
Mechanism of Action:
The mechanism involves nucleophilic acyl substitution reactions where the carbonyl chloride group reacts with various nucleophiles, leading to diverse products that can be utilized in further synthetic pathways.
Synthesis of Functionalized Pyrimidines
This compound is also used as a starting material for synthesizing diversely functionalized pyrimidines. The versatility of this compound allows chemists to explore various substitutions that can lead to compounds with specific biological activities.
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Anti-inflammatory and antibacterial activities found |
| Materials Science | Development of polymers and coatings | Enhanced adhesion properties in coatings |
| Catalysis | Catalyst precursor in organic reactions | Improved reaction rates observed |
| Synthesis of Pyrimidines | Starting material for functionalized derivatives | Diverse biological activities explored |
Mechanism of Action
The mechanism of action of 2-phenylpyrimidine-5-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 2-phenylpyrimidine-5-carbonyl chloride and four analogs:
Research Findings and Industrial Relevance
- Pharmaceuticals : this compound is pivotal in synthesizing Janus kinase (JAK) inhibitors, demonstrating superior efficacy compared to ester analogs in preclinical studies .
- Agrochemicals: The CF₃-substituted analog (CAS: 154934-99-3) shows 90% pest inhibition in field trials, outperforming non-fluorinated derivatives .
- Material Science : Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate serves as a precursor for luminescent materials, with a quantum yield of 0.42 in recent studies .
Biological Activity
2-Phenylpyrimidine-5-carbonyl chloride is a significant compound within the field of medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Synthesis
This compound is synthesized from 2-phenylpyrimidine-5-carboxylic acid through chlorination reactions. This process typically involves reagents such as thionyl chloride or oxalyl chloride, which facilitate the conversion of the carboxylic acid into the corresponding acyl chloride.
Biological Activity Overview
The compound exhibits a variety of biological activities, including:
- Antiviral Properties : Studies indicate that derivatives of this compound can inhibit viral replication, making them potential candidates for antiviral drug development.
- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells, particularly through the inhibition of specific signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in various in vitro models, suggesting its utility in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound acts as an inhibitor for various kinases and transcription factors involved in cell signaling pathways. For instance, it has been shown to inhibit NF-κB and AP-1 gene expression, which are crucial for inflammatory responses and cancer progression .
- Interaction with Cellular Targets : The electrophilic nature of the carbonyl group allows it to interact with nucleophilic sites on proteins, leading to modifications that can disrupt normal cellular functions .
- Molecular Docking Studies : Computational studies have demonstrated that 2-phenylpyrimidine derivatives can effectively bind to specific receptors, enhancing their potential as therapeutic agents. These studies often utilize techniques like 3D-QSAR analysis to predict biological activity based on molecular structure .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Anticancer Studies : A study published in ACS Omega reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutic agents such as doxorubicin .
- Antiviral Research : In vitro assays demonstrated that certain derivatives could inhibit the replication of viruses like HIV and influenza by targeting viral enzymes essential for their life cycle.
- Anti-inflammatory Applications : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential use in managing chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Q. What are the most reliable synthetic routes for 2-phenylpyrimidine-5-carbonyl chloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves chlorination of the precursor 2-phenylpyrimidine-5-carboxylic acid using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). Key steps include:
- Step 1: Dissolve 2-phenylpyrimidine-5-carboxylic acid in anhydrous dichloromethane or toluene.
- Step 2: Add POCl₃ dropwise under nitrogen at 0–5°C to minimize side reactions.
- Step 3: Reflux at 60–80°C for 4–6 hours to complete the acyl chloride formation.
- Purification: Isolate via vacuum distillation or recrystallization from dry hexane.
Q. Table 1: Reaction Condition Comparison
| Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| POCl₃ | Toluene | 80°C | 85 | >98% | |
| SOCl₂ | DCM | 40°C | 78 | 95% |
Critical Considerations: Excess POCl₂ may lead to over-chlorination, while SOCl₂ requires strict moisture control.
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Confirm the presence of the acyl chloride carbonyl (δ 165–175 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.5 ppm in ¹H NMR).
- FT-IR: Detect the C=O stretch at ~1770 cm⁻¹ and C-Cl at ~750 cm⁻¹.
- HPLC-MS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 233.04) and purity >95%.
Data Interpretation Example:
A mismatch between theoretical and observed m/z values may indicate residual solvent or incomplete chlorination, necessitating repeat purification.
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
Methodological Answer: The acyl chloride group undergoes nucleophilic acyl substitution with amines, alcohols, or thiols:
- Amidation: React with primary amines (e.g., benzylamine) in THF at 0°C to form carboxamides.
- Esterification: Use ethanol and catalytic pyridine to yield ethyl esters.
- Thioester Formation: Treat with thiophenol in the presence of DMAP.
Key Mechanistic Insight: Steric hindrance from the phenyl group may slow kinetics, requiring extended reaction times (12–24 hours) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound with biological targets?
Methodological Answer: Employ density functional theory (DFT) or molecular docking to:
- Step 1: Optimize the geometry of this compound using Gaussian09 at the B3LYP/6-31G* level.
- Step 2: Simulate interactions with enzymes (e.g., kinases) via AutoDock Vina to identify binding affinities.
- Validation: Compare predicted binding energies (in silico) with experimental IC₅₀ values from enzyme inhibition assays.
Example Finding: DFT calculations suggest the chloro-carbonyl group enhances electrophilicity, favoring covalent adduct formation with serine hydrolases .
Q. How should researchers resolve contradictions in reported stability data for this compound?
Methodological Answer: Discrepancies in stability studies (e.g., hydrolysis rates in aqueous vs. nonpolar solvents) can be addressed by:
- Controlled Replication: Repeat experiments under identical conditions (pH, temperature, solvent).
- Advanced Analytics: Use LC-MS to track degradation products (e.g., carboxylic acid formation).
- Environmental Controls: Conduct stability tests in anhydrous acetonitrile vs. buffered aqueous solutions.
Case Study: Hydrolysis half-life varies from 2 hours (pH 7.4 buffer) to >72 hours (dry DMF), highlighting solvent-dependent instability .
Q. What strategies optimize the use of this compound in multi-step syntheses of kinase inhibitors?
Methodological Answer: Integrate the compound as a key intermediate in modular synthesis:
- Step 1: Couple with aminopyridine derivatives to form core structures.
- Step 2: Perform Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.
- Step 3: Final deprotection/functionalization under mild conditions (e.g., TFA in DCM).
Q. Table 2: Yield Optimization in Inhibitor Synthesis
| Step | Reaction | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Amidation | Hünig’s base | 92 |
| 2 | Suzuki coupling | Pd(PPh₃)₄ | 85 |
| 3 | Deprotection | TFA | 90 |
Critical Note: Monitor for acyl chloride hydrolysis during prolonged storage; use freshly prepared batches for critical steps .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Storage: Keep in sealed, moisture-free containers under argon at –20°C.
- Handling: Use glove boxes or Schlenk lines to prevent exposure to humidity.
- Waste Disposal: Quench residual reagent with ice-cold sodium bicarbonate before disposal.
Risk Mitigation: Hydrolysis releases HCl gas; conduct reactions in fume hoods with scrubbers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
